molecular formula C12H14O3 B14282486 (S)-3-Oxopentan-2-yl benzoate CAS No. 160666-92-2

(S)-3-Oxopentan-2-yl benzoate

Cat. No.: B14282486
CAS No.: 160666-92-2
M. Wt: 206.24 g/mol
InChI Key: WENOPEBWFIDEKJ-VIFPVBQESA-N
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Description

(S)-3-Oxopentan-2-yl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 3-oxopentan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Oxopentan-2-yl benzoate typically involves the esterification of 3-oxopentan-2-ol with benzoic acid. One common method is the Schotten-Baumann reaction, which involves the reaction of an alcohol with an acid chloride in the presence of a base such as sodium hydroxide . The reaction conditions usually require a controlled addition of the acid chloride to the alcohol in an aqueous alkaline solution, followed by vigorous shaking and subsequent purification steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Oxopentan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols corresponding to the ester group.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(S)-3-Oxopentan-2-yl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of (S)-3-Oxopentan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Oxopentan-2-yl benzoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other benzoate esters

Properties

CAS No.

160666-92-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[(2S)-3-oxopentan-2-yl] benzoate

InChI

InChI=1S/C12H14O3/c1-3-11(13)9(2)15-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1

InChI Key

WENOPEBWFIDEKJ-VIFPVBQESA-N

Isomeric SMILES

CCC(=O)[C@H](C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(=O)C(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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